Oxyacetamide hydrochloride
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Overview
Description
Oxyacetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by an oxy group, and it is combined with hydrochloride to form a salt. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyacetamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of chloroacetyl chloride with dry ammonia gas, resulting in the formation of chloroacetamide. This intermediate can then be further reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions typically include maintaining low temperatures to prevent unwanted side reactions and using high-purity reagents to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxyacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the oxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Oxyacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use as an intermediate in drug development, particularly for compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of oxyacetamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the inhibition of enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting its function.
Comparison with Similar Compounds
Similar Compounds
Chloroacetamide: Similar in structure but with a chlorine atom instead of an oxy group.
Acetamide: The parent compound, lacking the oxy group.
Hydroxylamine Hydrochloride: Used in the synthesis of oxyacetamide hydrochloride and shares some reactivity.
Uniqueness
This compound is unique due to its combination of stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable salts with hydrochloride also enhances its solubility and ease of handling in various applications.
Properties
CAS No. |
62808-40-6 |
---|---|
Molecular Formula |
C2H6ClNO2 |
Molecular Weight |
111.53 g/mol |
IUPAC Name |
2-hydroxyacetamide;hydrochloride |
InChI |
InChI=1S/C2H5NO2.ClH/c3-2(5)1-4;/h4H,1H2,(H2,3,5);1H |
InChI Key |
MFKMYYPWCWXHBY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)O.Cl |
Origin of Product |
United States |
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